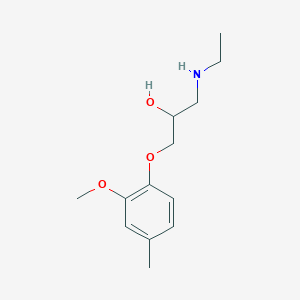
1-(Ethylamino)-3-(2-methoxy-4-methylphenoxy)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Ethylamino)-3-(2-methoxy-4-methylphenoxy)propan-2-ol is a chemical compound that belongs to the class of beta-blockers. Beta-blockers are commonly used in the treatment of cardiovascular diseases, such as hypertension and arrhythmias. This compound is characterized by its unique structure, which includes an ethylamino group, a methoxy group, and a methylphenoxy group attached to a propanol backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethylamino)-3-(2-methoxy-4-methylphenoxy)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-4-methylphenol and epichlorohydrin.
Reaction with Epichlorohydrin: The phenol is reacted with epichlorohydrin under basic conditions to form an epoxide intermediate.
Amination: The epoxide intermediate is then reacted with ethylamine to introduce the ethylamino group, resulting in the formation of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
1-(Ethylamino)-3-(2-methoxy-4-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
1-(Ethylamino)-3-(2-methoxy-4-methylphenoxy)propan-2-ol has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases and other medical conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1-(Ethylamino)-3-(2-methoxy-4-methylphenoxy)propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, such as adrenaline and noradrenaline. This results in a decrease in heart rate, blood pressure, and myocardial oxygen demand, making it effective in treating cardiovascular conditions.
類似化合物との比較
Similar Compounds
Propranolol: Another beta-blocker with a similar structure but different substituents.
Atenolol: A beta-blocker with a different pharmacokinetic profile.
Metoprolol: A beta-blocker with similar therapeutic effects but different chemical properties.
Uniqueness
1-(Ethylamino)-3-(2-methoxy-4-methylphenoxy)propan-2-ol is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other beta-blockers. Its unique structure may also influence its binding affinity, selectivity, and metabolic stability.
特性
分子式 |
C13H21NO3 |
|---|---|
分子量 |
239.31 g/mol |
IUPAC名 |
1-(ethylamino)-3-(2-methoxy-4-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C13H21NO3/c1-4-14-8-11(15)9-17-12-6-5-10(2)7-13(12)16-3/h5-7,11,14-15H,4,8-9H2,1-3H3 |
InChIキー |
GLLCAPGOMRQWDH-UHFFFAOYSA-N |
正規SMILES |
CCNCC(COC1=C(C=C(C=C1)C)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-{[3-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11543323.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11543325.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2-iodophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11543333.png)
![(5E)-1-(4-ethoxyphenyl)-5-[(2-methoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11543338.png)

![2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate](/img/structure/B11543343.png)
![N'-{(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B11543346.png)
![3-methyl-5-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-N-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B11543355.png)
![4-[(E)-{[(2,3-Dihydro-1,4-benzodioxin-6-YL)formamido]imino}methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11543361.png)
![4-{[(Z)-(3,4-dichlorophenyl)methylidene]amino}-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11543362.png)
![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate](/img/structure/B11543381.png)
![N'-Cycloheptylidene-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11543387.png)
![4-(azepan-1-yl)-N-(4-nitrophenyl)-6-[(2Z)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11543392.png)
![2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11543395.png)
